6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C11H11N3O . It is also known as "3-Pyridinecarbonitrile, 6-(4-oxo-1-piperidinyl)-" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H11N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8H,3-6H2 . This indicates that the molecule consists of a pyridine ring substituted with a carbonitrile group at the 3-position and a 4-oxopiperidin-1-yl group at the 6-position .科学的研究の応用
Inhibition Mechanism and Potential Therapeutic Applications
The structural analogue, 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (FYX-051), has been identified as a potent inhibitor of xanthine oxidoreductase (XOR), exhibiting both competitive and mechanism-based inhibition. This inhibitor forms a tight complex with XOR, suggesting its potential for developing treatments for hyperuricemia due to its long-lasting hypouricemic effect in rat models. The unique hybrid-type inhibition mechanism of FYX-051 offers insights into designing new therapeutic agents targeting XOR-related metabolic disorders (Matsumoto et al., 2011).
Antimicrobial Activity of Cyanopyridine Derivatives
Cyanopyridine derivatives, synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have shown significant antimicrobial activity against a variety of aerobic and anaerobic bacteria. The minimal inhibitory concentration (MIC) values ranged from 6.2 to 100 µg/mL, indicating these compounds as potential leads for developing new antimicrobial agents. This research highlights the importance of cyanopyridine structures in creating effective antimicrobial drugs (Bogdanowicz et al., 2013).
Novel Synthesis Approaches and Biological Activities
Recent studies have focused on the synthesis of novel pyridine and fused pyridine derivatives with potential biological activities. One approach involved starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile to prepare triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were then screened for antimicrobial and antioxidant activities, showcasing the versatile potential of pyridine-3-carbonitrile derivatives in pharmaceutical development (Flefel et al., 2018).
Structural and Optical Properties
The synthesis and characterization of pyridine derivatives have also been explored for their structural and optical properties. Studies on compounds such as 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile revealed their potential for applications in materials science due to their distinctive optical properties. These findings open new avenues for the use of pyridine-3-carbonitrile derivatives in optoelectronic devices and materials engineering (Cetina et al., 2010).
作用機序
Target of Action
The primary target of 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Thrombin, in turn, catalyzes the conversion of fibrinogen to fibrin, leading to clot formation .
Mode of Action
This compound acts as a competitive inhibitor of FXa . It binds to the active site of FXa, preventing the interaction of FXa with its substrates and thereby inhibiting the production of thrombin .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, reducing thrombin generation and, consequently, fibrin formation . This results in an antithrombotic effect, preventing the formation of harmful blood clots .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution . Elimination pathways may include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The inhibition of FXa by this compound leads to a reduction in thrombin generation and fibrin formation . This results in an antithrombotic effect, reducing the risk of harmful clot formation .
特性
IUPAC Name |
6-(4-oxopiperidin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKYOINYKWSUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。